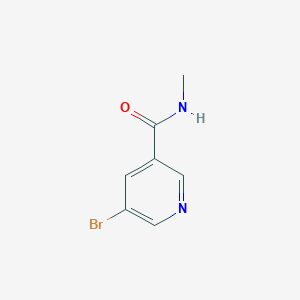

5-Bromo-N-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHORMANADMCWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622016 | |

| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-68-8 | |

| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-N-methylnicotinamide, a compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. Its structure, featuring a pyridine ring substituted with a bromine atom and an N-methylamide group, makes it a versatile building block in the synthesis of more complex molecules.[1] The presence of the bromine atom offers a site for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery.[1] This compound has been investigated for its potential therapeutic effects, including as an antimicrobial agent through the inhibition of enzymes like nicotinamidases.[1]

Synthesis Pathway

The primary synthetic route to this compound is a two-step process. The synthesis begins with the bromination of a nicotinamide precursor, followed by the N-methylation of the resulting intermediate.

Step 1: Bromination of Nicotinamide

The first step involves the selective bromination of the nicotinamide ring at the 5-position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS).

Step 2: N-Methylation of 5-Bromonicotinamide

The second step is the methylation of the amide nitrogen of 5-bromonicotinamide. This is commonly carried out using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[1]

Experimental Protocols

While specific, detailed protocols with quantitative yields for the synthesis of this compound are not extensively reported in publicly available literature, the following represents a generalized experimental procedure based on established chemical transformations.

Materials and Equipment

-

Nicotinamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane

-

5-Bromonicotinamide (intermediate from Step 1)

-

Dimethyl sulfate or Methyl iodide

-

Potassium carbonate or Sodium hydride

-

Anhydrous solvent (e.g., DMF or Acetone)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Chromatography equipment (for purification)

-

NMR Spectrometer

-

Mass Spectrometer

-

Melting point apparatus

Synthesis of 5-Bromonicotinamide (Intermediate)

A detailed protocol for the synthesis of the precursor, 5-bromonicotinic acid, involves the reaction of nicotinic acid with thionyl chloride followed by bromination.

Reaction: Nicotinic acid is reacted with an excess of thionyl chloride at 75-80°C for 6 hours. After removing the excess thionyl chloride, an equimolar amount of bromine is added at 50°C over 3.5 hours. The mixture is then stirred for 10 hours at room temperature and 10 hours at 150-170°C.

Work-up and Purification: After cooling, the reaction mixture is hydrolyzed with cold water. The product is isolated by adjusting the pH to 4.0 with solid sodium carbonate and then recrystallized from water.

Note: This protocol is for the synthesis of the carboxylic acid precursor. The amide can be formed from the acid using standard amidation procedures.

Synthesis of this compound

Reaction: To a solution of 5-bromonicotinamide in an anhydrous solvent (e.g., DMF or acetone), a base such as potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added dropwise. The reaction mixture is typically heated (around 50-70°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Quantitative Data

Specific quantitative data such as reaction yields and purity for the synthesis of this compound are not consistently reported in the available literature. The tables below are structured for the inclusion of such data as it becomes available through experimental work.

Table 1: Synthesis of 5-Bromonicotinamide (Intermediate)

| Parameter | Value | Reference |

| Starting Material | Nicotinic Acid | |

| Reagents | Thionyl Chloride, Bromine | |

| Yield (%) | 19.8% (for 5-bromonicotinic acid) | |

| Purity (%) | Not Reported |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 5-Bromonicotinamide | |

| Reagents | Methyl Iodide, Potassium Carbonate | |

| Yield (%) | Not Reported | |

| Purity (%) | Not Reported |

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | [2] |

| Molecular Weight | 215.05 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not Reported | |

| Boiling Point | 334.5 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

Table 4: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spec (MS) | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

Biological Context and Potential Signaling Pathway

This compound has been investigated for its potential to inhibit enzymes in the nicotinamide metabolic pathway.[1] One potential target is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine compounds. Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders.

The inhibition of NNMT by a molecule like this compound could have significant downstream effects on cellular metabolism and signaling. By blocking the methylation of nicotinamide, an inhibitor could modulate the levels of S-adenosylmethionine (SAM), the universal methyl donor, and S-adenosylhomocysteine (SAH), a product of the methylation reaction. This could, in turn, affect other methylation-dependent processes in the cell.

Below is a conceptual diagram illustrating the potential inhibitory action of this compound on the NNMT pathway.

Caption: Potential inhibition of the NNMT pathway by this compound.

Conclusion

This compound is a synthetic compound with potential applications in medicinal chemistry. This guide has outlined a general synthetic pathway and provided a framework for its experimental realization. Further research is required to establish detailed and optimized synthetic protocols, fully characterize the compound, and elucidate its specific biological activities and mechanisms of action. The potential for this molecule to modulate key enzymes in metabolic pathways warrants its continued investigation in the context of drug discovery.

References

5-Bromo-N-methylnicotinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. Its structure, featuring a bromine atom on the pyridine ring, makes it a valuable building block in medicinal chemistry and a subject of interest for its potential biological activities. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological roles of this compound, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 63-65 °C | N/A |

| Boiling Point | 334.5 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 14.07 ± 0.46 | N/A |

| Solubility | Soluble in polar solvents such as water and methanol. | N/A |

| Storage | Store at -20°C | [2] |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the bromination of a nicotinamide precursor followed by N-methylation.[1]

Step 1: Bromination of Nicotinamide

A common method for the selective bromination of the pyridine ring at the 5-position involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction is typically carried out in a suitable solvent like dichloromethane or acetonitrile under controlled temperature conditions (e.g., 0-25 °C) to ensure regioselectivity.[1]

Step 2: N-methylation of 5-Bromonicotinamide

The resulting 5-bromonicotinamide is then subjected to N-methylation. This can be accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is often heated to drive the reaction to completion.[1]

Purification:

The final product, this compound, is typically purified using standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography to yield a high-purity compound.[1]

Determination of Physicochemical Properties: A General Approach for Amides

The following outlines a general experimental approach for the characterization of the physicochemical properties of an amide like this compound.

-

Melting Point: Determined using a calibrated melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: For solids with high boiling points, vacuum distillation is often employed to prevent decomposition. The boiling point is recorded at a specific pressure and can be extrapolated to atmospheric pressure.

-

Solubility: Qualitative solubility is determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing for dissolution. Quantitative solubility can be determined by preparing a saturated solution, followed by analysis of the concentration using techniques like UV-Vis spectroscopy or HPLC.

-

pKa: The acid dissociation constant can be determined potentiometrically by titrating a solution of the compound with a standard acid or base and monitoring the pH. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used to measure changes in the compound's properties as a function of pH.

Biological Context and Signaling Pathways

This compound is of interest due to its potential to interact with key enzymes involved in cellular metabolism and signaling. Its structural similarity to nicotinamide suggests it may act as an inhibitor of enzymes that utilize nicotinamide as a substrate.

Potential Inhibition of Nicotinamidase

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid and ammonia, playing a role in the NAD+ salvage pathway. By inhibiting this enzyme, this compound could potentially modulate intracellular NAD+ levels, which are critical for various cellular processes, including energy metabolism and DNA repair.

Caption: Proposed inhibitory action on the NAD+ salvage pathway.

Relevance to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. PARP inhibitors, which are structurally similar to nicotinamide, act as competitive inhibitors, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA. This leads to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. This compound serves as a key building block in the synthesis of more complex molecules designed as PARP inhibitors.

Caption: Role as a precursor in PARP inhibitor synthesis.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a versatile tool in chemical synthesis. Its potential to modulate the activity of key enzymes like nicotinamidase and its utility in the development of targeted therapies such as PARP inhibitors underscore its importance in ongoing research and drug discovery efforts. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.

References

The Dawn of a Molecular Powerhouse: An In-depth Technical Guide to the Discovery and Historical Development of Nicotinamide Derivatives

For Immediate Release

A comprehensive technical guide detailing the discovery, historical development, and therapeutic applications of nicotinamide derivatives has been released. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the science behind these vital molecules, from the initial discovery of nicotinamide to the development of cutting-edge therapeutics.

This technical guide offers a thorough exploration of the historical milestones, key scientific breakthroughs, and the evolution of our understanding of nicotinamide and its derivatives. It covers the pivotal discovery of nicotinamide as a cure for pellagra, the elucidation of the structure and function of Nicotinamide Adenine Dinucleotide (NAD+), and the subsequent identification of key NAD+ precursors like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR).

The guide also delves into the development of therapeutic agents that target NAD+-dependent signaling pathways, including Poly(ADP-ribose) polymerase (PARP) inhibitors, sirtuin-activating compounds (STACs), and CD38 inhibitors, which are at the forefront of cancer therapy, anti-aging research, and immunology.

A Century of Discovery: From a Simple Vitamin to Complex Therapeutics

The journey of nicotinamide derivatives began in the early 20th century with the race to identify the cause of pellagra, a devastating disease characterized by dermatitis, dementia, and diarrhea.

-

1906: The story of NAD+ begins with the work of Arthur Harden and William John Young, who discovered a "coferment" in yeast extract that was essential for alcoholic fermentation.[1][2][3] This "coferment" was later identified as NAD+.[1][2][3]

-

1930s: Otto Warburg further elucidated the crucial role of NAD+ in cellular respiration and energy production.[2]

-

1937: Conrad Elvehjem identified nicotinamide as the "pellagra-preventing factor," establishing its vital role as a vitamin.[2][4]

-

1958: Jack Preiss and Philip Handler discovered the biosynthetic pathway for NAD+ from nicotinic acid, now known as the Preiss-Handler pathway.[1][5]

These foundational discoveries paved the way for a deeper understanding of the central role of NAD+ in cellular metabolism and the identification of its derivatives as key players in a multitude of biological processes.

The Rise of NAD+ Precursors: NMN and NR

In recent decades, research has focused on NAD+ precursors as a means to boost cellular NAD+ levels, which decline with age and in certain disease states.

-

Mid-20th Century: Nicotinamide Mononucleotide (NMN) was identified as a key intermediate in the NAD+ salvage pathway.[6]

-

1963: The importance of NMN was further highlighted when it was found to be an energy source for a nuclear enzyme, a discovery that led to the identification of PARPs.[7][8]

-

2004: Charles Brenner and his colleagues discovered that Nicotinamide Riboside (NR) is a precursor to NAD+ and identified the nicotinamide riboside kinase (NRK) pathway.[1][9]

Therapeutic Derivatives: Targeting NAD+-Dependent Pathways

The understanding of NAD+ metabolism has led to the development of several classes of drugs that modulate the activity of NAD+-dependent enzymes.

PARP Inhibitors: A Breakthrough in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair.[10] The discovery that cancer cells with defects in other DNA repair pathways, such as those with BRCA mutations, are highly dependent on PARP for survival led to the development of PARP inhibitors as a new class of anti-cancer drugs.[11][12]

-

Early 1980s: The first PARP inhibitors, such as 3-aminobenzamide, were developed as research tools.[11]

-

2003: The first clinical trials of PARP inhibitors in combination with chemotherapy began.[13]

-

2014 onwards: Several PARP inhibitors, including olaparib, rucaparib, and niraparib, have been approved for the treatment of various cancers, particularly ovarian and breast cancers.[12][14]

Sirtuin-Activating Compounds (STACs): The Fountain of Youth?

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating cellular processes related to aging and metabolism.[15][16] This has led to the search for compounds that can activate sirtuins.

-

2003: David Sinclair and his colleagues reported that resveratrol, a polyphenol found in red wine, could activate SIRT1 and extend the lifespan of yeast.[15][16] This sparked immense interest in the development of sirtuin-activating compounds (STACs).

-

Subsequent research has led to the development of more potent and specific synthetic STACs, such as SRT2104, which are currently being investigated in clinical trials for a range of age-related diseases.[15][17]

CD38 Inhibitors: A New Frontier in Immunology and Oncology

CD38 is a transmembrane glycoprotein with NADase activity, meaning it breaks down NAD+.[18][19] In certain cancers, like multiple myeloma, CD38 is highly expressed on the surface of cancer cells, making it an attractive therapeutic target.[20][21]

-

1980: CD38 was first identified as a lymphocyte surface marker.[20][21]

-

1990s: The development of monoclonal antibodies targeting CD38 began.[20]

-

2015: Daratumumab, the first anti-CD38 monoclonal antibody, was approved for the treatment of multiple myeloma.[20] Following its success, other CD38 inhibitors, such as isatuximab, have also been developed.[20][22]

Quantitative Data

To facilitate comparison and analysis, the following tables summarize key quantitative data for various nicotinamide derivatives and their inhibitors.

Table 1: IC50 Values of Selected PARP Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |

| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 |

| Olaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 |

| Rucaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | Not Specified |

| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 |

| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.13 |

Note: IC50 values can vary between studies due to different experimental conditions.[3][9][11][19][22][23]

Table 2: Potency of Selected Sirtuin-Activating Compounds (STACs)

| Compound | Target | AC50 (µM) | Assay Conditions |

| Resveratrol | SIRT1 | 46 | Fluorometric assay with acetylated peptide substrate |

| SRT1720 | SIRT1 | 0.16 | Fluorometric assay with acetylated peptide substrate |

| SRT2104 | SIRT1 | 0.28 | Fluorometric assay with acetylated peptide substrate |

| Fisetin | SIRT1 | 11.2 | Fluorometric assay with acetylated peptide substrate |

Note: AC50 (Activation Constant 50) is the concentration of an activator that elicits a half-maximal response.

Table 3: IC50 Values of Selected CD38 Inhibitors

| Inhibitor | Target | IC50 Value | Notes |

| 78c | Human CD38 | 7.3 nM | Potent, selective small molecule inhibitor |

| Isatuximab | CD38 | Not specified as IC50 | Monoclonal antibody |

| Daratumumab | CD38 | Not specified as IC50 | Monoclonal antibody |

| Kuromanin chloride | CD38 | <10 µM | Flavonoid inhibitor |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action, this guide includes detailed diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Signaling Pathways

This diagram illustrates the key steps in the NAD+ salvage pathway, where nicotinamide (NAM) and nicotinamide riboside (NR) are converted to NAD+ through the action of the enzymes NAMPT and NRK, respectively.[16][26][27][28][29][30][31]

This diagram shows the role of PARP1 in the base excision repair (BER) pathway. Upon detecting a DNA single-strand break, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[10][14][17][20][32]

This diagram illustrates how SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382. This deacetylation event inhibits the pro-apoptotic and cell cycle arrest functions of p53.[2][5][8][15][21][23][33][34][35][36]

This diagram depicts the role of CD38 in calcium signaling. CD38 converts extracellular NAD+ into cyclic ADP-ribose (cADPR), which then binds to ryanodine receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm and triggering downstream signaling events.[1][3][15][18][37]

Experimental Workflows

This workflow outlines the general steps for a nicotinamide phosphoribosyltransferase (NAMPT) activity assay, a common method for screening NAMPT activators and inhibitors.[1][12][13][19][29][33]

Detailed Experimental Protocols

This guide provides detailed, step-by-step methodologies for key experiments cited, enabling researchers to replicate and build upon previous findings.

Synthesis of β-Nicotinamide Mononucleotide (NMN) from Nicotinamide Riboside (NR)

Principle: This protocol describes the chemical phosphorylation of nicotinamide riboside (NR) to produce β-nicotinamide mononucleotide (NMN).

Materials:

-

Nicotinamide riboside (NR)

-

Phosphoryl chloride (POCl₃)

-

Trimethyl phosphate

-

Triethylamine

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium bicarbonate buffer

Procedure:

-

Dissolve NR in trimethyl phosphate in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

-

Quench the reaction by slowly adding ice-cold water.

-

Neutralize the solution to pH 7 with triethylamine.

-

Purify the crude NMN by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in ammonium bicarbonate buffer.

-

Lyophilize the fractions containing pure NMN to obtain a white powder.[7][9][10][22][38][39][40][41]

In Vitro PARP1 Activity Assay (Colorimetric)

Principle: This assay measures the activity of PARP1 by detecting the incorporation of biotinylated ADP-ribose from biotinylated NAD+ onto histone proteins coated on a microplate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Add PARP1 enzyme and test compounds (inhibitors or activators) to the wells of the histone-coated plate.

-

Add biotinylated NAD+ to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the plate multiple times with wash buffer to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again to remove unbound streptavidin-HRP.

-

Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Add stop solution to each well to stop the reaction, which will turn the color to yellow.

-

Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PARP1 activity.[4][12][20][37]

SIRT1 Deacetylation Assay (Fluorometric)

Principle: This assay measures the deacetylase activity of SIRT1 using a fluorogenic peptide substrate. The substrate contains an acetylated lysine residue and is linked to a fluorophore and a quencher. Deacetylation by SIRT1 makes the peptide susceptible to a developing enzyme, which cleaves the peptide and separates the fluorophore from the quencher, resulting in a fluorescent signal.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 peptide substrate

-

NAD+

-

Developing enzyme

-

Assay buffer (e.g., Tris-HCl with NaCl, KCl, and DTT)

-

96-well black microplate

Procedure:

-

Add SIRT1 enzyme, NAD+, and test compounds to the wells of the black microplate.

-

Add the fluorogenic SIRT1 peptide substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Add the developing enzyme to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm). The fluorescence signal is directly proportional to the SIRT1 activity.[5][14][24][32][42]

CD38 Cyclase Activity Assay (Fluorometric)

Principle: This assay measures the ADP-ribosyl cyclase activity of CD38 by monitoring the conversion of the non-fluorescent substrate nicotinamide guanine dinucleotide (NGD+) to the fluorescent product cyclic GDP-ribose (cGDPR).

Materials:

-

Recombinant human CD38 enzyme

-

NGD+ substrate

-

Assay buffer (e.g., MES or Tris-HCl at a slightly acidic pH to favor cyclase activity)

-

96-well black microplate

Procedure:

-

Add CD38 enzyme and test compounds to the wells of the black microplate.

-

Add NGD+ substrate to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the increase in fluorescence over time using a microplate reader with excitation at ~300 nm and emission at ~410 nm. The rate of fluorescence increase is proportional to the CD38 cyclase activity.[6][18][24][25][27][38][43][44]

This in-depth technical guide serves as a valuable resource for the scientific community, providing a comprehensive overview of the discovery and development of nicotinamide derivatives and their impact on human health and disease. The detailed historical context, quantitative data, and experimental protocols will aid researchers in their ongoing efforts to harness the therapeutic potential of these remarkable molecules.

References

- 1. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. botanicalcube.com [botanicalcube.com]

- 8. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride | NSF Public Access Repository [par.nsf.gov]

- 9. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. CD38/cADPR Signaling Pathway in Airway Disease: Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. NAD salvage pathway I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. qualialife.com [qualialife.com]

- 32. researchgate.net [researchgate.net]

- 33. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. High fat diet increases and the polyphenol, S17834, decreases acetylation of the SirT1-dependent lysine-382 on p53 and apoptotic signaling in atherosclerotic lesion-prone aortic endothelium of normal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system [journal.hep.com.cn]

- 40. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]

- 41. nbinno.com [nbinno.com]

- 42. benchchem.com [benchchem.com]

- 43. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]

- 44. researchgate.net [researchgate.net]

Structural Analysis of 5-Bromo-N-methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its structural features, including a pyridine ring substituted with a bromine atom and an N-methyl amide group, make it a molecule of significant interest in medicinal chemistry and drug development. The bromine atom provides a site for further chemical modification, while the nicotinamide scaffold is known to interact with various biological targets. This technical guide provides an in-depth structural analysis of this compound, compiling crystallographic and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and an overview of its potential biological significance as an inhibitor of nicotinamide-metabolizing enzymes.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol .[1] The core of the molecule is a pyridine ring, with a bromine atom at the 5-position and an N-methylnicotinamide moiety at the 3-position.[2] This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of the bromine atom, a halogen, makes it a versatile intermediate for various chemical syntheses, particularly in the development of more complex pharmaceutical compounds.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Boiling Point | 334.5 ± 27.0 °C at 760 mmHg | [2] |

| Polar Surface Area | 42 Ų | [2] |

Table 1: Physicochemical Properties of this compound.

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined through X-ray crystallography of a coordination complex, Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(II).[3][4][5][6][7] In this complex, the this compound molecule acts as a ligand, coordinating to the zinc(II) ion through the nitrogen atom of the pyridine ring. The crystallographic data provides accurate measurements of bond lengths and angles, offering critical insights into the molecule's geometry.

Crystal Data and Structure Refinement

The crystal data for the zinc(II) complex containing this compound is summarized in Table 2.

| Parameter | Value | Reference |

| Empirical Formula | C₂₈H₂₆Br₂N₄O₁₀Zn | [3][5] |

| Formula Weight | 805.73 | [3][5] |

| Crystal System | Triclinic | [3][5] |

| Space Group | P-1 | [3][5] |

| a (Å) | 8.1600 (2) | [3][5] |

| b (Å) | 10.1122 (3) | [3][5] |

| c (Å) | 10.4291 (3) | [3][5] |

| α (°) | 66.800 (3) | [3][5] |

| β (°) | 74.334 (2) | [3][5] |

| γ (°) | 80.743 (2) | [3][5] |

| Volume (ų) | 760.15 (4) | [3][5] |

| Z | 1 | [3][5] |

Table 2: Crystal Data for Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(II).

Selected Bond Lengths and Angles

The key bond lengths and angles for the this compound moiety within the zinc complex are presented in Table 3. These values are fundamental for computational modeling and understanding the molecule's conformational preferences.

| Bond/Angle | Length (Å) / Angle (°) |

| Br1-C5 | 1.896(2) |

| C3-C7 | 1.503(3) |

| C7-O1 | 1.238(3) |

| C7-N2 | 1.334(3) |

| N2-C8 | 1.456(3) |

| C2-C3-C4 | 118.5(2) |

| C4-C5-C6 | 119.1(2) |

| C5-C6-N1 | 120.1(2) |

| O1-C7-N2 | 122.9(2) |

| C3-C7-N2 | 116.8(2) |

Table 3: Selected Bond Lengths and Angles for this compound. (Data extracted from the full crystallographic information of the cited zinc complex)

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and purity of this compound. The following sections detail the expected features in its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the amide group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of the bromine and N-methylcarboxamide substituents. The N-methyl protons will likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around δ 2.5-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for each of the six carbons in the pyridine ring and the carbonyl and methyl carbons of the amide group. The chemical shifts will be characteristic of their electronic environment.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H2 | ~8.8 | C2: ~150 |

| H4 | ~8.2 | C3: ~135 |

| H6 | ~8.9 | C4: ~140 |

| N-CH₃ | ~3.0 (s, 3H) | C5: ~120 |

| NH | broad | C6: ~152 |

| C=O: ~165 | ||

| N-CH₃: ~26 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Predicted values based on analogous structures and general chemical shift ranges).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are summarized in Table 5.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amide) |

| 3100-3000 | C-H stretching (aromatic) |

| 1680-1640 | C=O stretching (amide I band) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1550-1510 | N-H bending (amide II band) |

| ~700-500 | C-Br stretching |

Table 5: Characteristic FTIR Absorption Bands for this compound. [8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (214 and 216 amu, due to the isotopic distribution of bromine). Common fragmentation pathways for nicotinamide derivatives involve cleavage of the amide bond and fragmentation of the pyridine ring.[11][12][13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the bromination of a nicotinic acid derivative followed by amidation.

Caption: Synthesis workflow for this compound.

Detailed Protocol:

-

Bromination of Nicotinic Acid: To a solution of nicotinic acid in concentrated sulfuric acid, elemental bromine is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at an elevated temperature for several hours. After completion, the mixture is poured onto ice, and the pH is adjusted to precipitate the 5-bromonicotinic acid, which is then filtered, washed, and dried.

-

Formation of 5-Bromonicotinoyl Chloride: 5-Bromonicotinic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Amidation with Methylamine: The crude 5-bromonicotinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled in an ice bath. A solution of methylamine in the same solvent is added dropwise. The reaction is stirred for several hours at room temperature.

-

Work-up and Purification: The reaction mixture is washed with water, a mild base (e.g., saturated sodium bicarbonate solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

X-ray Crystallography

Single crystals of a suitable quality are grown, typically by slow evaporation of a saturated solution. A crystal is mounted on a goniometer and placed in an X-ray diffractometer.[14][15][16][17] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[14]

NMR Spectroscopy

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[18][19] Standard pulse sequences are used for data acquisition. The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

FTIR Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.[2][20][21] Alternatively, a thin film can be cast from a solution onto a KBr plate, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[2][21] The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[3][22]

Biological Significance and Potential Applications

This compound is an analog of nicotinamide, a key molecule in cellular metabolism, primarily as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a crucial coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).

Inhibition of Nicotinamidases

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, playing a role in the NAD⁺ salvage pathway.[23][24][25] Some pathogenic bacteria rely on this pathway for NAD⁺ synthesis. Analogs of nicotinamide, such as this compound, have the potential to act as competitive inhibitors of nicotinamidases.[24][25] By blocking this enzyme, they can disrupt the pathogen's ability to produce NAD⁺, leading to an antimicrobial effect.

Caption: Proposed inhibition of the NAD+ salvage pathway.

Drug Development

The structural features of this compound make it a valuable scaffold in drug discovery. The bromine atom can be readily replaced through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. These derivatives can then be screened for activity against a wide range of biological targets, including kinases, polymerases, and other enzymes involved in disease pathways. Its role as a potential inhibitor of nicotinamide N-methyltransferase (NNMT) is also an area of active research, with implications for metabolic diseases and cancer.[23]

Conclusion

This technical guide has provided a comprehensive overview of the structural and spectroscopic properties of this compound. The detailed data presented in the tables, along with the experimental protocols, offer a valuable resource for researchers working with this compound. The visualization of its synthesis and potential biological mechanism of action further aids in understanding its significance. As a versatile building block and a potential enzyme inhibitor, this compound holds promise for the development of novel therapeutic agents. Further research into its biological activities and the synthesis of its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B) [cjnmcpu.com]

- 13. researchgate.net [researchgate.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. rigaku.com [rigaku.com]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 17. excillum.com [excillum.com]

- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. rtilab.com [rtilab.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

5-Bromo-N-methylnicotinamide molecular weight and formula

An In-depth Technical Guide on 5-Bromo-N-methylnicotinamide: Core Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including stoichiometric calculations, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O[1][2][3] |

| Molecular Weight | 215.05 g/mol [1][2] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct and hierarchical connection.

References

Potential Biological Targets of 5-Bromo-N-methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. While direct comprehensive studies on the biological targets of this compound are limited, analysis of its structural analogs and related compounds suggests potential interactions with key enzymes involved in nicotinamide metabolism. This technical guide consolidates the available, albeit inferential, data to propose and detail the most probable biological targets of this compound, focusing on nicotinamidases. Experimental protocols for assessing these interactions are provided, alongside visualizations of the pertinent biochemical pathways.

Primary Potential Target: Nicotinamidases

Based on studies of structurally similar compounds, the most promising biological targets for this compound are nicotinamidases (EC 3.5.1.19). These enzymes catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia, a crucial step in the NAD+ salvage pathway in many organisms. The structural analog, 5-bromo-nicotinaldehyde, has been identified as an inhibitor of nicotinamidase, suggesting that this compound may exhibit similar inhibitory activity.

Supporting Evidence from a Structurally Related Compound

A study investigating inhibitors of a nicotinamidase from Poly-nic identified 5-bromo-nicotinaldehyde as a competitive inhibitor. Given the close structural resemblance between 5-bromo-nicotinaldehyde and this compound (differing only by the substitution of an aldehyde group with a methylamide group), it is highly probable that they share a similar mechanism of action.

Quantitative Data for 5-bromo-nicotinaldehyde

The following table summarizes the inhibition constants (Ki) for 5-bromo-nicotinaldehyde against the nicotinamidase PolyNic, using both nicotinamide (NAM) and pyrazinamide (PZA) as substrates[1].

| Inhibitor | Substrate | Ki (µM) |

| 5-bromo-nicotinaldehyde | Nicotinamide (NAM) | 0.72[1] |

| 5-bromo-nicotinaldehyde | Pyrazinamide (PZA) | 0.07 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential inhibitory effects of this compound on nicotinamidase activity.

Nicotinamidase Inhibition Assay (HPLC-based)

This protocol is adapted from established methods for characterizing nicotinamidase inhibitors[1].

Objective: To determine the inhibitory potential and kinetics of this compound against a purified nicotinamidase enzyme.

Materials:

-

Purified nicotinamidase (e.g., recombinant PolyNic)

-

This compound

-

Nicotinamide (substrate)

-

100 mM Phosphate buffer (pH 7.3)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase: Acetonitrile and water with 0.1% TFA

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor.

-

The standard reaction mixture (100 µL) should contain 100 mM phosphate buffer (pH 7.3), 1 mM nicotinamide, and varying concentrations of this compound.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.14 µM of purified nicotinamidase enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding TFA to a final concentration of 1% (v/v).

-

Analyze the samples by HPLC to quantify the amount of nicotinic acid produced. The retention times for nicotinic acid and nicotinamide should be predetermined using standards.

-

Calculate the reaction velocity for each inhibitor concentration.

-

Determine the IC50 value and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Whole-Cell High-Throughput Screening for Nicotinamidase Inhibition

This qualitative prescreening method allows for the rapid identification of potential nicotinamidase inhibitors[1].

Objective: To qualitatively assess the inhibitory effect of this compound on nicotinamidase activity in a whole-cell system.

Materials:

-

E. coli Rosetta 2 cells expressing a nicotinamidase (e.g., pET46b-PolyNic vector).

-

Pyrazinamide (PZA)

-

Ammonium ferrous sulfate (AFS) solution (1%)

-

96-well microplates

-

Luria-Bertani (LB) medium with appropriate antibiotics.

Procedure:

-

Grow the nicotinamidase-expressing E. coli cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow the cells.

-

Harvest the cells by centrifugation and resuspend them in the assay medium.

-

In a 96-well plate, add the cell suspension to wells containing 20 mM PZA and varying concentrations of this compound.

-

Include a positive control (cells with PZA, no inhibitor) and a negative control (cells without PZA).

-

Add 1% AFS solution to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Observe the color change in the wells. In the absence of inhibition, the nicotinamidase will convert PZA to pyrazinoic acid, which reacts with the iron in AFS to produce a colored product. Inhibition will result in a reduction or absence of color development.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the workflow for inhibitor screening.

Caption: Proposed inhibitory action of this compound on nicotinamidase.

Caption: Workflow for the HPLC-based nicotinamidase inhibition assay.

Other Potential, Unconfirmed Targets

While nicotinamidase inhibition is the most evidence-supported hypothesis, the nicotinamide scaffold is present in molecules that interact with other biological targets. These should be considered as speculative and require direct experimental validation for this compound.

-

Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide. Given that this compound is a nicotinamide derivative, it could potentially interact with the active site of NNMT, either as a substrate or an inhibitor.

-

Bromodomain and Extra-Terminal (BET) Proteins: Some molecules containing a nicotinamide-like core have been shown to interact with BET bromodomains, which are readers of epigenetic marks. The bromine atom on this compound could potentially influence binding to these protein domains.

Conclusion

The primary and most substantiated potential biological target for this compound is nicotinamidase. This is inferred from the inhibitory activity of the closely related compound, 5-bromo-nicotinaldehyde. The provided experimental protocols offer a clear framework for validating this hypothesis and quantifying the inhibitory potency of this compound. Further research is warranted to explore the speculative interactions with other targets such as NNMT and BET bromodomains to fully elucidate the pharmacological profile of this compound.

References

5-Bromo-N-methylnicotinamide: A Comprehensive Technical Guide for its Application as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its strategic placement of a bromine atom on the pyridine ring, coupled with the N-methylamide functionality, makes it a highly versatile chemical intermediate in organic synthesis and medicinal chemistry. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The N-methylnicotinamide core is a recognized pharmacophore, particularly in the development of inhibitors for enzymes involved in DNA repair and cellular signaling, such as Poly(ADP-ribose) polymerase (PARP). This guide provides an in-depth technical overview of this compound, including its synthesis, chemical properties, key reactions, and its application in the development of therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| CAS Number | 153435-68-8 | [1] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 178-182 °C | |

| Boiling Point | 334.5 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. The expected data are summarized below.

¹H NMR Spectroscopy

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.85 | d | 1H | H-2 (Pyridine) |

| ~8.65 | d | 1H | H-6 (Pyridine) |

| ~8.20 | t | 1H | H-4 (Pyridine) |

| ~6.50 | br s | 1H | NH |

| ~3.00 | d | 3H | N-CH₃ |

¹³C NMR Spectroscopy

Solvent: CDCl₃, 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Amide) |

| ~150.0 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~130.0 | C-3 (Pyridine) |

| ~120.0 | C-5 (Pyridine) |

| ~27.0 | N-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H Stretch (Amide) |

| 3100-3000 | Weak | C-H Stretch (Aromatic) |

| 2950-2850 | Weak | C-H Stretch (Aliphatic) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1590 | Medium | N-H Bend (Amide II), C=C Stretch (Aromatic) |

| ~1100 | Medium | C-N Stretch |

| ~800 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 214/216 | [M]⁺, isotopic pattern characteristic of one bromine atom |

| 183/185 | [M - CH₃NH]⁺ |

| 156/158 | [M - C(O)NHCH₃]⁺ |

| 78 | [Pyridine]⁺ |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from nicotinamide. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Bromination of Nicotinamide to 5-Bromonicotinamide

-

To a stirred solution of nicotinamide (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford crude 5-bromonicotinamide.

Step 2: N-Methylation of 5-Bromonicotinamide

-

To a solution of 5-bromonicotinamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add methyl iodide (CH₃I) (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure to give the crude this compound.

Purification:

The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3][4][5][6]

Key Reactions as a Chemical Intermediate

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of C-C bonds, allowing the introduction of various aryl or heteroaryl substituents at the 5-position.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).[7]

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours.[7]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of 5-amino-N-methylnicotinamide derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).[2][8]

-

Add an anhydrous solvent such as toluene or dioxane.

-

Heat the reaction mixture to 90-110 °C for 12-24 hours.[8]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Reduction of the Amide

The N-methylamide group can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9]

Experimental Protocol: Amide Reduction

-

To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting suspension is filtered, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude (5-bromo-N-methylpyridin-3-yl)methanamine.

-

Purification can be achieved by column chromatography.

Application in Drug Discovery: PARP Inhibition

This compound serves as a valuable starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[11][12][13] Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a targeted cancer therapy.[14]

The nicotinamide moiety of this compound mimics the nicotinamide portion of the NAD⁺ substrate, which is essential for PARP's catalytic activity.[14][15] By modifying the 5-position of the nicotinamide core, researchers can develop potent and selective PARP inhibitors.

PARP-1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the DNA damage response and its interplay with NAD⁺ metabolism.

Caption: PARP-1 signaling pathway and its inhibition by nicotinamide derivatives.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex organic molecules and pharmacologically active compounds. Its well-defined reactivity, particularly in cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. The inherent nicotinamide scaffold makes it an ideal starting point for the development of enzyme inhibitors, most notably for the PARP family of proteins. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to advancements in medicinal chemistry and drug discovery.

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The comings and goings of PARP-1 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Bromo-N-methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-N-methylnicotinamide, a compound of interest in medicinal chemistry and drug development. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The spectroscopic data presented below are predicted based on the chemical structure of this compound and established principles of spectroscopic analysis. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | H-2 (Pyridine) |

| ~8.65 | d | 1H | H-6 (Pyridine) |

| ~8.15 | t | 1H | H-4 (Pyridine) |

| ~6.50 | br s | 1H | N-H (Amide) |

| ~3.00 | d | 3H | -CH₃ (Methyl) |

d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide) |

| ~152 | C-6 (Pyridine) |

| ~150 | C-2 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~133 | C-3 (Pyridine) |

| ~122 | C-5 (Pyridine, C-Br) |

| ~27 | -CH₃ (Methyl) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 | Medium, Broad | N-H | Stretch |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretch |

| ~2950 | Medium | C-H (Methyl) | Stretch |

| ~1680 | Strong | C=O (Amide I) | Stretch |

| ~1600, ~1470 | Medium-Strong | C=C, C=N (Pyridine Ring) | Stretch |

| ~1550 | Medium | N-H | Bend (Amide II) |

| ~1050 | Medium | C-Br | Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 183/185 | Medium | [M - OCH₃]⁺ |

| 156/158 | Medium | [M - CONHCH₃]⁺ |

| 105 | High | [C₆H₄NO]⁺ |

| 77 | Medium | [C₅H₃Br]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.[2] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup :

-

Spectrometer: 500 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.[3]

-

Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[4]

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound directly onto the ATR crystal.[5] Apply pressure to ensure good contact between the sample and the crystal.[5]

-

Instrument Setup :

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.[6]

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[7] The sample must be volatile or capable of being volatilized in the ion source.[7]

-

Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.[7][8] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern provides structural information.[9]

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Enzyme Inhibition Assays: Evaluating 5-Bromo-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data for the enzyme inhibitory activity of 5-Bromo-N-methylnicotinamide is not available. However, based on its structural similarity to N-methylnicotinamide, a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, it is hypothesized that this compound may act as an inhibitor of enzymes involved in this pathway. This document provides detailed application notes and protocols for testing the inhibitory potential of this compound against three relevant enzyme families: Nicotinamide N-methyltransferase (NNMT), Poly(ADP-ribose) polymerases (PARPs), and Sirtuins (SIRTs).

Potential Enzyme Targets for this compound

Due to its chemical structure, this compound is a candidate for inhibiting enzymes that interact with nicotinamide and its derivatives. The primary proposed targets are:

-

Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide to form N-methylnicotinamide. As this compound is a derivative of the product of this reaction, it may act as a product-based inhibitor. NNMT is a target of interest in various diseases, including metabolic disorders and cancer.

-

Poly(ADP-ribose) polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair and other cellular processes. They utilize NAD+ as a substrate, and nicotinamide is a known inhibitor of PARP activity. Given its nicotinamide-like core, this compound may exhibit inhibitory effects on PARPs.

-

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation, including metabolism, inflammation, and aging. Nicotinamide is a well-characterized pan-sirtuin inhibitor. Therefore, this compound could potentially modulate sirtuin activity.

Quantitative Data for Known Inhibitors of Target Enzymes

The following tables summarize the inhibitory concentrations (IC50) of known inhibitors for NNMT, PARPs, and Sirtuins. This data can serve as a benchmark when evaluating the potency of this compound.

Table 1: Inhibitory Activity of Known NNMT Inhibitors

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| JBSNF-000088 | hNNMT | 1.8 | |

| 5-amino-1-methylquinolinium | hNNMT | ~1 | |

| Pyrimidine 5-carboxamide | hNNMT | 0.074 | |

| Compound 1 | hNNMT | 14.9 | |

| Compound 78 | hNNMT | 1.41 |

Table 2: Inhibitory Activity of Known PARP Inhibitors

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Olaparib | PARP1/2 | 0.005 (PARP1), 0.001 (PARP2) | |

| Rucaparib | PARP1/2 | 0.005 (PARP1), 0.0008 (PARP2) | |

| Niraparib | PARP1/2 | 0.003 (PARP1), 0.002 (PARP2) | |

| Talazoparib | PARP1/2 | 0.001 (PARP1), 0.0007 (PARP2) | |

| 3-Aminobenzamide | PARP1 | ~30 |

Table 3: Inhibitory Activity of Known Sirtuin Inhibitors

| Compound | Target Sirtuin(s) | IC50 Value (µM) | Reference |

| EX-527 (Selisistat) | SIRT1 | 0.038 - 0.098 | |

| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2) | |

| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5) | |

| AGK2 | SIRT2 | 3.5 | |

| Nicotinamide | Pan-Sirtuin | Varies by isoform (~50-100 for SIRT1) |

Experimental Protocols

This section provides detailed protocols for in vitro enzyme inhibition assays for NNMT, PARP, and Sirtuins. These are generalized protocols and may require optimization based on the specific laboratory conditions and reagents.

NNMT Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available NNMT inhibitor screening kits.